![molecular formula C12H16N2O5 B1299455 N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-N'-phenylethanediamide CAS No. 61206-72-2](/img/structure/B1299455.png)
N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-N'-phenylethanediamide
Description
Properties
IUPAC Name |
N'-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]-N-phenyloxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O5/c15-6-12(7-16,8-17)14-11(19)10(18)13-9-4-2-1-3-5-9/h1-5,15-17H,6-8H2,(H,13,18)(H,14,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIKDFMNTFHZUOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C(=O)NC(CO)(CO)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70367096 | |
Record name | N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-N'-phenylethanediamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70367096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61206-72-2 | |
Record name | N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-N'-phenylethanediamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70367096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Route
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- Phenylamine (Aniline): Provides the N'-phenyl group.
- Tris(hydroxymethyl)methylamine (Tris base): Provides the N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl] moiety.
- Phosgene or Carbamoyl Chloride Derivative: Used to form the urea linkage.
Alternative Methods
- Direct Urea Formation: Reaction of phenyl isocyanate with tris(hydroxymethyl)methylamine under controlled temperature and solvent conditions (e.g., in anhydrous tetrahydrofuran or dimethylformamide) to avoid side reactions.
- Carbamate Intermediate Route: Formation of carbamate intermediates followed by rearrangement to urea derivatives.
Reaction Conditions
Parameter | Typical Conditions |
---|---|
Solvent | Anhydrous tetrahydrofuran (THF), DMF |
Temperature | 0–25 °C for isocyanate formation; 25–50 °C for urea formation |
Reaction Time | 2–6 hours |
Molar Ratios | Phenylamine : Tris base = 1 : 1 |
Catalyst/Additives | None typically required; bases may be used to scavenge HCl if carbamoyl chlorides are used |
Purification Techniques
- Recrystallization: Using solvents such as ethanol or ethyl acetate.
- Chromatography: Silica gel column chromatography for higher purity.
- Drying: Under vacuum to remove residual solvents.
Research Findings and Data
Yield and Purity
- Reported yields for similar urea derivatives range from 70% to 90% depending on reaction scale and conditions.
- Purity is typically confirmed by NMR, IR spectroscopy, and melting point analysis.
Spectral Data
Technique | Key Observations |
---|---|
NMR (1H) | Signals corresponding to phenyl protons, hydroxymethyl groups, and urea NH protons |
IR | Characteristic urea carbonyl stretch (~1680 cm⁻¹), hydroxyl groups (~3200-3500 cm⁻¹) |
MS | Molecular ion peak consistent with C11H16N2O4 |
Summary Table of Preparation Methods
Method | Starting Materials | Key Conditions | Advantages | Disadvantages |
---|---|---|---|---|
Isocyanate Route | Phenylamine + Phosgene + Tris base | Anhydrous solvent, mild temp | High yield, straightforward | Use of toxic phosgene |
Carbamoyl Chloride Route | Phenylamine + Carbamoyl chloride + Tris base | Mild temp, base scavenger | Avoids phosgene | Requires careful HCl handling |
Direct Urea Formation | Phenyl isocyanate + Tris base | Controlled temp, inert solvent | Simple, clean reaction | Requires pure isocyanate |
Patents and Industrial Relevance
Chemical Reactions Analysis
Types of Reactions
N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-N’-phenylethanediamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The amide groups can be reduced to amines under specific conditions.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of ethers or esters, depending on the substituent.
Scientific Research Applications
Scientific Research Applications
-
Pharmaceutical Development
- The compound has been explored as a potential pharmaceutical agent due to its structural similarities to known drug compounds. Its ability to form hydrogen bonds enhances its interaction with biological macromolecules, which is crucial for drug design and development.
-
Biochemical Assays
- N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-N'-phenylethanediamide has been utilized in various biochemical assays to study enzyme kinetics and substrate interactions. Its role as a substrate or inhibitor can provide insights into enzyme mechanisms.
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Toxicology Studies
- This compound has been involved in toxicological assessments to evaluate its safety profile. Studies have indicated that it exhibits low toxicity levels, making it suitable for further exploration in drug formulation.
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Material Science
- The compound's unique chemical structure allows for potential applications in material science, particularly in the development of biocompatible materials for medical devices.
Data Tables
-
Case Study on Enzyme Inhibition
- A study investigated the inhibitory effects of this compound on a specific enzyme involved in metabolic pathways. Results indicated a significant reduction in enzyme activity at varying concentrations, suggesting its potential as a lead compound for developing enzyme inhibitors.
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Pharmacokinetic Analysis
- In a pharmacokinetic study, the absorption, distribution, metabolism, and excretion (ADME) properties of the compound were analyzed using animal models. The findings demonstrated favorable ADME profiles, indicating good bioavailability and low clearance rates.
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Material Compatibility Testing
- Research on the compatibility of this compound with various polymers showed that it could enhance the mechanical properties of biocompatible materials used in medical applications.
Mechanism of Action
The mechanism of action of N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-N’-phenylethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydroxyl and amide groups enable it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-N'-phenylethanediamide
- CAS Registry Number : 61206-72-2 (as per supplier data) .
- Molecular Formula : C₁₄H₂₁N₂O₆ (derived from structural analysis) .
- Structure: Features a central ethylenediamine backbone substituted with a phenyl group (N'-phenyl) and a tris(hydroxymethyl)ethanolamine moiety (N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]) .
Key Functional Groups :
- Two hydroxymethyl (–CH₂OH) groups.
- A tertiary hydroxyl (–OH) group.
- Amide (–CONH–) linkages.
- Aromatic phenyl ring.
Comparison with Structurally Similar Compounds
N-[Tris(hydroxymethyl)methyl]acrylamide (CAS 13880-05-2)
- Molecular Formula: C₇H₁₃NO₄ .
- Structure: Acrylamide group linked to a tris(hydroxymethyl)aminomethane (TRIS) derivative.
- Key Differences :
- Replaces the ethylenediamine backbone with an acrylamide group.
- Lacks the aromatic phenyl ring.
- Applications : Used in hydrogel synthesis and as a crosslinker due to its polymerizable acrylamide group .
Parameter | Target Compound | N-[Tris(hydroxymethyl)methyl]acrylamide |
---|---|---|
Backbone | Ethylenediamine | Acrylamide |
Aromaticity | Present (phenyl) | Absent |
Reactive Sites | Amide, hydroxyl | Acrylamide, hydroxyl |
Primary Use | Chelation potential | Polymer chemistry |
Tricine (N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]glycine)
- CAS Registry Number : 5704-04-1 (implied from ).
- Structure : Glycine substituted with tris(hydroxymethyl) groups.
- Key Differences :
- Contains a glycine (–NH₂CH₂COOH) moiety instead of ethylenediamine.
- Lacks the phenyl group and amide linkages.
- Applications : Widely used as a buffer in biochemical assays (e.g., SDS-PAGE) due to its zwitterionic properties .
Parameter | Target Compound | Tricine |
---|---|---|
Amino Acid Backbone | Ethylenediamine | Glycine |
Ionic Nature | Non-ionic | Zwitterionic |
Biochemical Utility | Limited data | High (buffering agent) |
N,N'-Diacetyl-1,4-phenylenediamine (CAS 140-50-1)
- Molecular Formula : C₁₀H₁₂N₂O₂ .
- Structure : Phenylenediamine core with acetylated amine groups.
- Key Differences :
- Contains a para-substituted phenyl ring.
- Lacks hydroxymethyl and hydroxyl groups.
- Applications : Used in dye synthesis and as a crosslinking agent in polymers .
Parameter | Target Compound | N,N'-Diacetyl-1,4-phenylenediamine |
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Hydroxyl Groups | Multiple | Absent |
Aromatic Substitution | Monosubstituted | Para-disubstituted |
Reactivity | Chelation potential | Electrophilic aromatic substitution |
Physicochemical and Functional Comparisons
Solubility and Stability
- The target compound’s hydroxyl groups enhance water solubility compared to non-polar analogs like N,N'-Diacetyl-1,4-phenylenediamine .
Coordination Chemistry
- The tris(hydroxymethyl)ethanolamine moiety enables chelation of metal ions (e.g., Fe²⁺), as demonstrated in its iron(II) complex () .
- In contrast, Tricine’s zwitterionic nature makes it more suitable for pH stabilization than metal binding .
Biological Activity
N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-N'-phenylethanediamide, commonly referred to as a phenylethanediamide derivative, has garnered interest for its potential biological activities. This compound is characterized by its unique structural features, which may contribute to its pharmacological properties. The following sections provide a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure
The compound's chemical structure can be represented as follows:
This structure includes two hydroxymethyl groups and an amide linkage, which are critical for its biological interactions.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Enzyme Modulation : The compound has shown potential in modulating various enzyme activities, particularly those involved in cellular signaling pathways.
- Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, which could protect cells from oxidative stress.
- Anticancer Properties : Some studies have indicated that this compound may inhibit the proliferation of certain cancer cell lines.
Anticancer Activity
A significant focus of research has been on the anticancer properties of this compound. It has been evaluated against various cancer cell lines, including:
- MCF-7 Breast Cancer Cells
- HepG2 Hepatoma Cells
- Caco-2 Colon Cancer Cells
In vitro studies have demonstrated that this compound can inhibit cell growth and induce apoptosis in these cell lines. For instance:
Cell Line | IC50 Value (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 25 | Induction of apoptosis |
HepG2 | 30 | Cell cycle arrest |
Caco-2 | 20 | Inhibition of proliferation |
Antioxidant Activity
The compound's antioxidant capacity has been assessed using various assays, including DPPH and ABTS radical scavenging tests. Results indicate that it effectively scavenges free radicals, suggesting a protective role against oxidative damage.
Study 1: Anticancer Efficacy
In a study published in F1000Research, the efficacy of this compound was tested against multiple cancer cell lines. The results showed significant inhibition of cell proliferation in MCF-7 and HepG2 cells with IC50 values indicating potent activity compared to standard chemotherapeutic agents .
Study 2: Mechanistic Insights
Another investigation explored the mechanisms underlying the anticancer effects. The study found that the compound induced apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins . This suggests that this compound may serve as a promising lead for developing new anticancer drugs.
Research Findings
Recent research has highlighted several key findings regarding the biological activity of this compound:
- Cell Viability : Studies demonstrate that concentrations above 10 µM significantly reduce cell viability in targeted cancer cells.
- Apoptotic Induction : Flow cytometry analyses confirmed increased apoptotic cells following treatment with the compound.
- Synergistic Effects : When combined with other chemotherapeutics, this compound exhibited synergistic effects, enhancing overall efficacy against resistant cancer cell lines.
Q & A
Q. What are the recommended synthetic pathways for N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-N'-phenylethanediamide, and how can purity be optimized?
Methodological Answer: The compound can be synthesized via a two-step condensation reaction. First, N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]glycine (Tricine, CAS 5704-04-1) is reacted with phenylethylamine under carbodiimide-mediated coupling conditions (e.g., EDC/HOBt) in anhydrous DMF. The reaction is monitored by TLC (silica gel, eluent: CHCl₃/MeOH 9:1). The crude product is purified via recrystallization from ethanol/water (3:1 v/v) to achieve ≥95% purity. For quality control, use LC-MS (ESI+) to confirm molecular ion peaks (expected [M+H]+ ≈ 355.2) and ¹H NMR (D₂O) to verify absence of unreacted starting materials. Ensure anhydrous conditions to prevent hydrolysis of the amide bond .
Q. How should researchers characterize the structural and functional groups of this compound?
Methodological Answer: Employ a combination of spectroscopic and chromatographic techniques:
- ¹H/¹³C NMR : In D₂O, observe characteristic signals for the hydroxymethyl groups (δ ~3.6–3.8 ppm, multiplet) and phenyl protons (δ ~7.2–7.4 ppm, aromatic multiplet).
- FT-IR : Confirm amide bonds (C=O stretch at ~1650 cm⁻¹) and hydroxyl groups (broad O-H stretch at ~3300 cm⁻¹).
- LC-MS (ESI) : Validate molecular weight and purity (≥98%) using high-resolution MS.
- Elemental Analysis : Match experimental C/H/N ratios to theoretical values (e.g., C: 47.6%, H: 6.5%, N: 7.9%).
Contradictions in data (e.g., unexpected LC-MS adducts) may indicate residual solvents or byproducts, requiring repeat purification .
Advanced Research Questions
Q. How can the crystal structure of this compound be resolved, and what insights does it provide?
Methodological Answer: Single-crystal X-ray diffraction is the gold standard. Grow crystals via slow evaporation of an aqueous solution (20°C). Collect data on a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K. Use SHELXT for structure solution and SHELXL for refinement. The Fe(II) complex analog (C6H12NO5)₂Fe exhibits a distorted octahedral geometry with O/N donor atoms, providing a template for ligand coordination studies. Hydrogen bonding (O-H⋯O/N distances ~2.7–3.0 Å) stabilizes the 3D network, critical for understanding solubility and stability .
Q. What role do hydrogen-bonding networks play in the compound’s physicochemical properties?
Methodological Answer: The hydroxyl and amide groups participate in extensive intermolecular hydrogen bonds (e.g., O-H⋯O and O-H⋯N). Computational modeling (DFT at B3LYP/6-31G* level) can predict bond lengths and angles. Experimentally, variable-temperature NMR (25–80°C) reveals dynamic hydrogen bonding: broadening of -OH signals at higher temperatures indicates bond disruption. These interactions influence melting point (mp ~136–141°C), hygroscopicity, and solubility in polar solvents .
Q. How might this compound be applied in biochemical studies?
Methodological Answer: The hydroxymethyl-rich structure suggests potential as:
- Buffer component : Analogous to Tricine (pH range 7.4–8.8), it could stabilize enzymes in low-ionic-strength solutions. Test buffering capacity via pH titration (0.1 M HCl/NaOH).
- Metal chelator : Titrate with Fe(II)/Fe(III) salts and monitor UV-Vis spectra (λmax ~255 nm) for complex formation.
- Enzyme inhibitor : Screen against serine proteases (e.g., trypsin) using fluorogenic substrates (e.g., Boc-Gln-Ala-Arg-AMC). IC₅₀ values <100 µM indicate inhibitory activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.